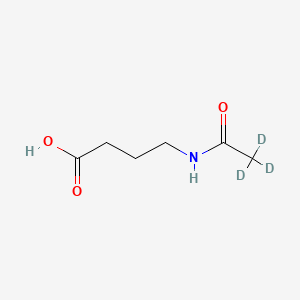![molecular formula C20H31ClN4O8 B12386731 methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate is a complex organic compound with a specific stereochemistry. It is characterized by multiple chiral centers and functional groups, including carbamoyl, pyrrolidinyl, and chloromethoxy groups. This compound is of interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate involves multiple steps, each requiring precise control of reaction conditions to maintain stereochemistry. The general synthetic route includes:
Formation of the pyrrolidinyl intermediate: This step involves the reaction of a suitable amine with a protected amino acid derivative.
Introduction of the chloromethoxy group: This is typically achieved through a chloromethylation reaction using reagents like chloromethyl methyl ether.
Coupling reactions: The intermediate compounds are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of efficient purification methods such as chromatography or crystallization.
化学反応の分析
Types of Reactions
Methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzymology and receptor binding.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate depends on its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can modulate the activity of the target, leading to biological effects.
類似化合物との比較
Similar Compounds
- Methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(methoxymethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
- Methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(ethoxymethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Uniqueness
The presence of the chloromethoxy group in methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate distinguishes it from similar compounds. This group can participate in unique chemical reactions and interactions, potentially leading to different biological activities and applications.
特性
分子式 |
C20H31ClN4O8 |
|---|---|
分子量 |
490.9 g/mol |
IUPAC名 |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C20H31ClN4O8/c1-11(22-15(26)7-8-16(27)32-4)17(28)23-12(2)19(30)25-9-5-6-14(25)18(29)24-13(3)20(31)33-10-21/h11-14H,5-10H2,1-4H3,(H,22,26)(H,23,28)(H,24,29)/t11-,12-,13-,14-/m0/s1 |
InChIキー |
GZCPSVSWPQYNQV-XUXIUFHCSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)OCCl)NC(=O)CCC(=O)OC |
正規SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)OCCl)NC(=O)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


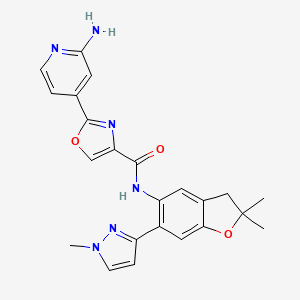

![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)


![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)
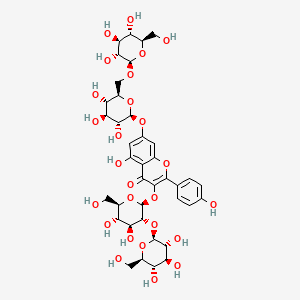


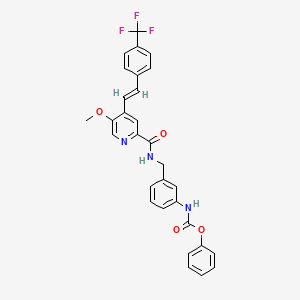
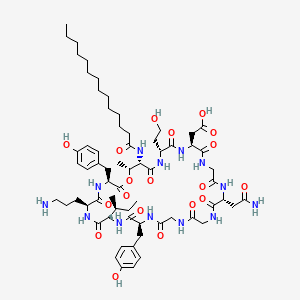
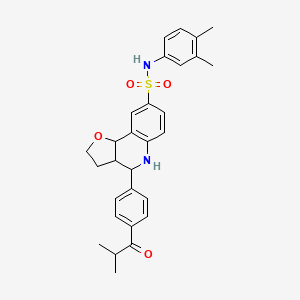
![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)
